molecular formula C15H17N3O2S B2932993 2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid CAS No. 1706455-85-7

2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid

Cat. No. B2932993
CAS RN: 1706455-85-7
M. Wt: 303.38
InChI Key: KNKQCSQYBOOYBU-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . Piperazine derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

DNA Interaction and Cellular Staining

Compounds similar to Hoechst 33258, which is a bis-benzimidazole derivative of piperazine, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These derivatives are utilized extensively as fluorescent DNA stains due to their ability to penetrate cells easily, making them useful in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of nuclear DNA content values (Issar & Kakkar, 2013).

Therapeutic Applications

Piperazine derivatives, as represented by the structural motif in "2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid", have a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of these molecules (Rathi et al., 2016).

Anti-microbial and Anti-TB Activity

Piperazine and its analogues have shown potential anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship studies of these compounds provide valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Anti-cancer Potential

Thiazole derivatives, which are structurally related to "2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid", have been explored for their anticancer properties. Various synthetic methodologies have led to the development of thiazole-based compounds with significant biological activities, including anticancer effects. These compounds show promise as part of a rational drug design strategy for developing new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).

Future Directions

The field of piperazine derivatives is a rich area of study due to their wide range of biological and pharmaceutical activity . Future research may focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for pharmaceutical applications.

properties

IUPAC Name

2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-2-4-12(5-3-11)17-6-8-18(9-7-17)15-16-13(10-21-15)14(19)20/h2-5,10H,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKQCSQYBOOYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid

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